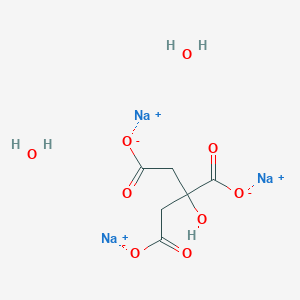
Sodium citrate (dihydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium citrate (dihydrate) is the sodium salt of citric acid, appearing as a white, crystalline powder or granular crystals. It is slightly deliquescent in moist air and freely soluble in water, but practically insoluble in alcohol . This compound is widely used in the food industry as a buffering, sequestering, or emulsifying agent . It also has significant applications in the medical field as an alkalinizing agent to neutralize excess acid in the blood and urine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium citrate (dihydrate) can be synthesized by dissolving citric acid in water and gradually adding sodium carbonate or sodium bicarbonate. The reaction produces carbon dioxide gas, and the process continues until the reaction ceases .
Industrial Production Methods: In industrial settings, sodium citrate (dihydrate) is typically produced through the neutralization of citric acid with sodium hydroxide or sodium carbonate. The resulting solution is then crystallized to obtain the dihydrate form .
Chemical Reactions Analysis
Types of Reactions: Sodium citrate (dihydrate) primarily undergoes neutralization reactions. It acts as a weak base and reacts with acids to form salts and water .
Common Reagents and Conditions:
Neutralization: Reacts with hydrochloric acid to form sodium chloride, carbon dioxide, and water.
Chelation: Binds with metal ions to form stable complexes, commonly used in the synthesis of metal nanoparticles.
Major Products:
Neutralization: Sodium chloride, carbon dioxide, and water.
Chelation: Metal-citrate complexes, such as iron-citrate used in nanoparticle synthesis.
Scientific Research Applications
Sodium citrate (dihydrate) has a broad range of applications across various scientific fields:
Mechanism of Action
Sodium citrate (dihydrate) exerts its effects primarily through its ability to neutralize acids. When ingested, it reacts with hydrochloric acid in the stomach to form sodium chloride, carbon dioxide, and water, thereby raising the pH of the stomach contents . It is further metabolized to bicarbonate, which acts as a systemic alkalizing agent, raising the pH of the blood and urine . Additionally, sodium citrate chelates calcium ions, preventing them from participating in the coagulation cascade, thus acting as an anticoagulant .
Comparison with Similar Compounds
- Monosodium citrate
- Disodium citrate
- Trisodium citrate
Comparison: Sodium citrate (dihydrate) is unique due to its specific hydration state, which affects its solubility and stability. Compared to monosodium and disodium citrate, trisodium citrate (dihydrate) has a higher sodium content and is more effective as a buffering agent . Its ability to chelate metal ions also makes it particularly useful in various industrial and medical applications .
Properties
Molecular Formula |
C6H9Na3O9 |
|---|---|
Molecular Weight |
294.10 g/mol |
IUPAC Name |
trisodium;2-hydroxypropane-1,2,3-tricarboxylate;dihydrate |
InChI |
InChI=1S/C6H8O7.3Na.2H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;2*1H2/q;3*+1;;/p-3 |
InChI Key |
NLJMYIDDQXHKNR-UHFFFAOYSA-K |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


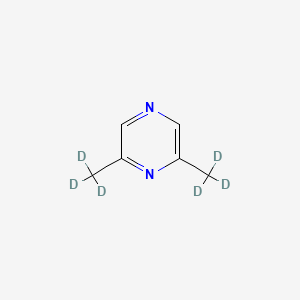
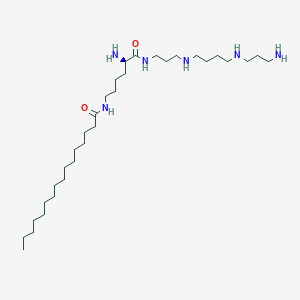
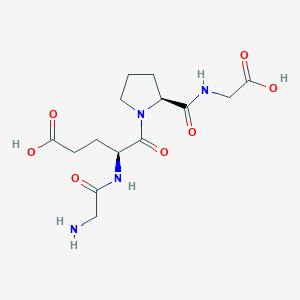
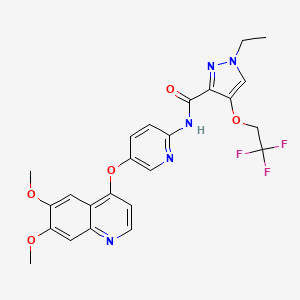

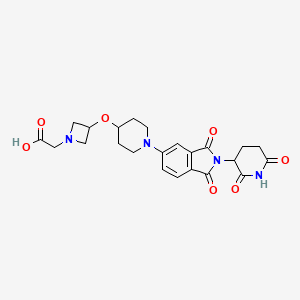
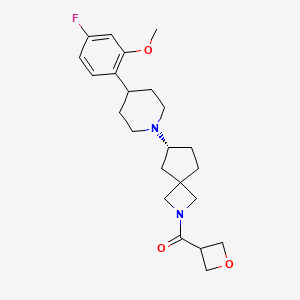
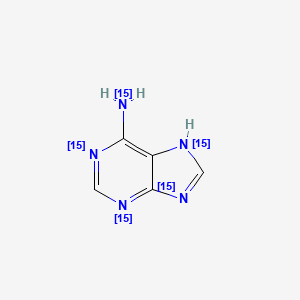
![(2S)-2-[(3R,3aR,5aR,7R,8S,10aS,10bS)-8-[(2R)-1,2-dihydroxypropan-2-yl]-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid](/img/structure/B12378612.png)
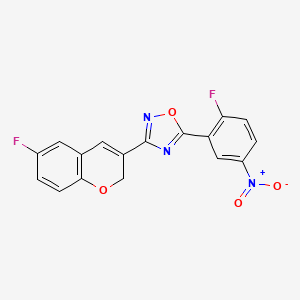
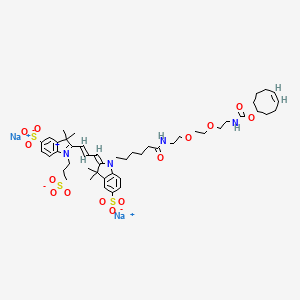
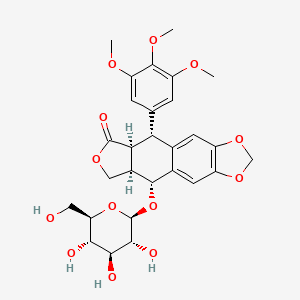
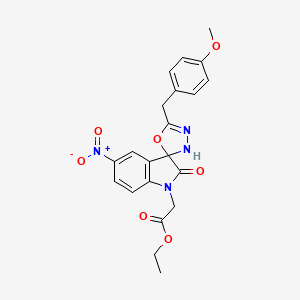
![N-[5-(Diethylamino)-2-[(3,5-dinitro-2-thienyl)azo]phenyl]acetamide](/img/structure/B12378630.png)
